molecular formula C15H11ClN2O3 B5806118 3-(1,3-benzodioxol-5-yl)-N-(5-chloro-2-pyridinyl)acrylamide

3-(1,3-benzodioxol-5-yl)-N-(5-chloro-2-pyridinyl)acrylamide

カタログ番号 B5806118
分子量: 302.71 g/mol
InChIキー: DSFGQBOPYHSKKO-QHHAFSJGSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(1,3-benzodioxol-5-yl)-N-(5-chloro-2-pyridinyl)acrylamide, also known as BPCA, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. BPCA is a member of the acrylamide family of compounds, which are known for their ability to inhibit enzymes involved in cancer cell growth and proliferation.

作用機序

3-(1,3-benzodioxol-5-yl)-N-(5-chloro-2-pyridinyl)acrylamide inhibits the activity of several enzymes involved in cancer cell growth and proliferation, including Aurora kinases and VEGFR2. Aurora kinases are a family of serine/threonine kinases that play a critical role in cell division and are frequently overexpressed in cancer cells. VEGFR2 is a receptor tyrosine kinase that plays a key role in angiogenesis, or the formation of new blood vessels, which is essential for tumor growth and metastasis. By inhibiting the activity of these enzymes, this compound can prevent cancer cells from dividing and growing, and can also prevent the formation of new blood vessels, thereby inhibiting tumor growth and metastasis.
Biochemical and Physiological Effects
This compound has been shown to inhibit the activity of several enzymes involved in cancer cell growth and proliferation, as well as induce apoptosis in cancer cells. In addition, this compound has been shown to have anti-inflammatory effects and to inhibit the production of pro-inflammatory cytokines. These properties make this compound a promising candidate for the treatment of a variety of diseases, including cancer and inflammatory disorders.

実験室実験の利点と制限

One advantage of 3-(1,3-benzodioxol-5-yl)-N-(5-chloro-2-pyridinyl)acrylamide is its specificity for Aurora kinases and VEGFR2, which makes it a promising candidate for the development of new cancer therapies. However, one limitation of this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

将来の方向性

Several future directions for research on 3-(1,3-benzodioxol-5-yl)-N-(5-chloro-2-pyridinyl)acrylamide include:
1. Testing the safety and efficacy of this compound in clinical trials for the treatment of cancer and other diseases.
2. Investigating the potential of this compound as a combination therapy with other cancer drugs.
3. Developing new formulations of this compound with improved solubility and bioavailability.
4. Studying the mechanism of action of this compound in more detail to better understand its effects on cancer cells.
5. Investigating the potential of this compound as a treatment for inflammatory disorders.
6. Developing new derivatives of this compound with improved potency and selectivity for its target enzymes.

合成法

The synthesis of 3-(1,3-benzodioxol-5-yl)-N-(5-chloro-2-pyridinyl)acrylamide involves the reaction of 3-(1,3-benzodioxol-5-yl)prop-2-enoic acid with 5-chloro-2-pyridinamine. This reaction is catalyzed by a base such as triethylamine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting product is then purified using column chromatography to obtain pure this compound.

科学的研究の応用

3-(1,3-benzodioxol-5-yl)-N-(5-chloro-2-pyridinyl)acrylamide has been studied for its potential use as a cancer treatment. It has been shown to inhibit the activity of several enzymes involved in cancer cell growth and proliferation, including Aurora kinases and VEGFR2. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. These properties make this compound a promising candidate for the development of new cancer therapies.

特性

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-(5-chloropyridin-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O3/c16-11-3-5-14(17-8-11)18-15(19)6-2-10-1-4-12-13(7-10)21-9-20-12/h1-8H,9H2,(H,17,18,19)/b6-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSFGQBOPYHSKKO-QHHAFSJGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=NC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NC3=NC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。